![molecular formula C11H7NS2 B078341 Naphtho[2,3-d][1,3]thiazole-2(3H)-thione CAS No. 13331-30-1](/img/structure/B78341.png)
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione (NTT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it an interesting target for synthesis and investigation.
Applications De Recherche Scientifique
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been used as a building block for the synthesis of other bioactive compounds.
In materials science, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit good electron-transporting properties, making it a promising material for use in electronic devices.
Mécanisme D'action
The mechanism of action of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of melanin synthesis and neurotransmitter signaling, respectively.
Effets Biochimiques Et Physiologiques
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and antitumor activities. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to scavenge free radicals and protect cells from oxidative stress, which can lead to cell damage and disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various models.
Avantages Et Limitations Des Expériences En Laboratoire
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has several advantages for use in lab experiments, such as its ease of synthesis, stability, and low toxicity. However, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione also has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Naphtho[2,3-d][1,3]thiazole-2(3H)-thione, such as the development of new synthesis methods for improved yield and purity, the investigation of its potential applications in other fields, such as catalysis and sensing, and the elucidation of its mechanism of action and biological targets. Additionally, the development of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione-based drugs and materials for commercial use is an area of interest for future research.
Méthodes De Synthèse
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione can be synthesized through various methods, such as the reaction between 2-aminobenzenethiol and 2-bromo-1-naphthoic acid, or the reaction between 2-mercaptobenzoic acid and 2-bromo-1-naphthaldehyde. These methods involve the use of different reagents and conditions, and the yield and purity of the final product can vary depending on the method used.
Propriétés
Numéro CAS |
13331-30-1 |
|---|---|
Nom du produit |
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione |
Formule moléculaire |
C11H7NS2 |
Poids moléculaire |
217.3 g/mol |
Nom IUPAC |
3H-benzo[f][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |
Clé InChI |
IHUDAVOKNKHDNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Synonymes |
Naphtho[2,3-d]thiazole-2(3H)-thione (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




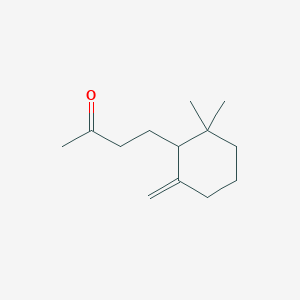
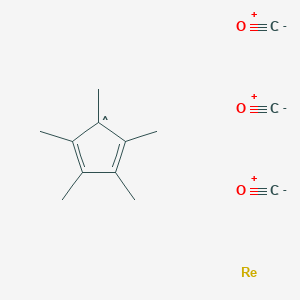
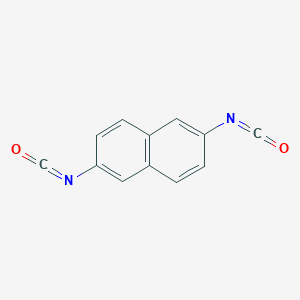
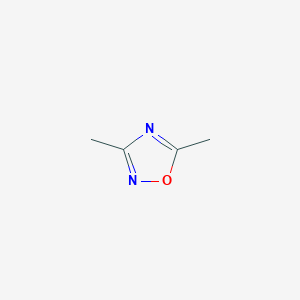
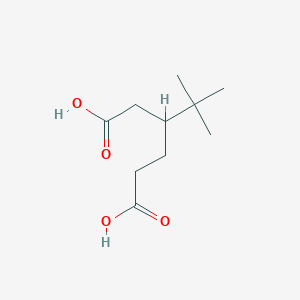
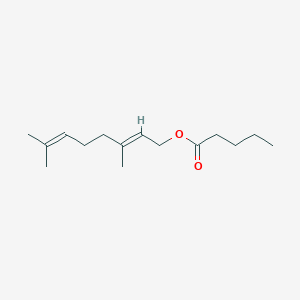
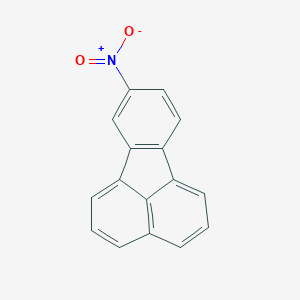
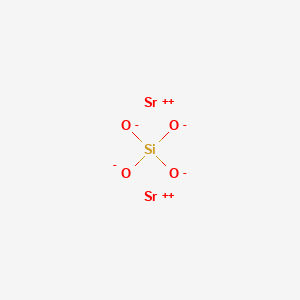
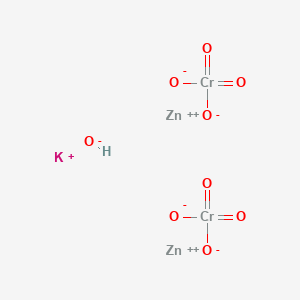

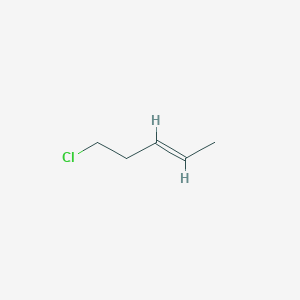
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
